N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride
Description
N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core linked via a propylimidazole spacer to a furan-2-carboxamide group.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S.ClH/c23-17(15-6-3-12-24-15)22(10-4-9-21-11-8-19-13-21)18-20-14-5-1-2-7-16(14)25-18;/h1-3,5-8,11-13H,4,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLAIXUASUPDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H15N3O2S·HCl
- Molecular Weight : 300.82 g/mol
The compound's biological activity is primarily attributed to its interaction with various biological targets, including ion channels and enzymes. Research indicates that it may inhibit specific potassium channels, thereby influencing cellular excitability and signaling pathways.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor effects. In vitro assays showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro tests revealed that it possesses potent inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor effects | Induced apoptosis in cancer cell lines; increased caspase activity. |
| Study 2 | Assess antimicrobial activity | Effective against E. coli and S. aureus; MIC values below 50 µg/mL. |
| Study 3 | Investigate neuroprotective properties | Reduced oxidative stress markers; improved neuronal survival rates in vitro. |
Research Findings
A comprehensive study published in Pharmaceutical Biology highlighted the compound's ability to modulate ion channel activity, specifically Kv1.3 channels, which are implicated in various diseases including autoimmune disorders . This modulation suggests a potential therapeutic avenue for conditions such as multiple sclerosis.
Additionally, a synthesis report indicated that derivatives of this compound showed enhanced biological activities compared to the parent structure, suggesting that structural modifications could lead to more potent analogs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
Fluoro-Substituted Analogs
- N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Hydrochloride (CAS 1219189-66-8): Structural Difference: Incorporates a 6-fluoro substituent on the benzothiazole and a dihydrobenzodioxine-carboxamide group instead of furan. The dihydrobenzodioxine moiety may alter solubility and metabolic stability compared to the simpler furan system . Molecular Formula: C₂₂H₂₀ClFN₄O₃S; Molecular Weight: 474.935 .
Chloro-Substituted Analogs
- N-(6-Chlorobenzo[d]thiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide Hydrochloride :
Core Heterocycle Modifications
Benzothiophene-Based Analog
- 3-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide (CAS 95059-41-9):
Isoxazole-Based Analog
- SKL 2001 (N-(3-(1H-Imidazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide) :
Modifications to the Carboxamide-Linked Group
Nitrofuran Derivatives
- N-(3-(1H-Imidazol-1-yl)propyl)-5-Nitrofuran-2-carboxamide :
Dihydrobenzodioxine Derivatives
- N-(3-(1H-Imidazol-1-yl)propyl)-N-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Hydrochloride (CAS 1215453-99-8):
Comparative Data Table
Research Findings and Implications
- Activity Trends : Fluorine and chlorine substituents on benzothiazole improve target engagement but may affect pharmacokinetics. Core heterocycle changes (e.g., isoxazole in SKL 2001) redirect biological pathways entirely .
- Toxicity Considerations : Nitrofuran derivatives demonstrate antifungal activity but raise toxicity concerns, emphasizing the need for balanced functional group selection .
- Structural Confirmation : Single-crystal X-ray analysis (as in ) is critical for validating the configuration of imine-containing analogs, ensuring accurate structure-activity relationship (SAR) studies .
Preparation Methods
Synthesis of 1,3-Benzothiazol-2-amine
1,3-Benzothiazol-2-amine is typically synthesized via cyclization of 2-aminothiophenol with cyanogen bromide or thiourea derivatives under acidic conditions. Substituted benzothiazoles (e.g., 6-bromo or 4-fluoro variants) are prepared by introducing halogens at specific positions during the cyclization step.
Preparation of 3-(1H-Imidazol-1-yl)propan-1-amine
This intermediate is synthesized through nucleophilic substitution reactions. For example, reacting 1,3-diaminopropane with imidazole in the presence of a base yields 3-(1H-imidazol-1-yl)propan-1-amine. Subsequent treatment with hydrochloric acid generates the hydrochloride salt, as demonstrated in the synthesis of 2-(1H-imidazol-1-yl)ethanamine hydrochloride (yield: 1.8 g from 2 g tert-butyl precursor).
Furan-2-carboxylic Acid Activation
Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Activated derivatives facilitate amide bond formation with amine intermediates.
Amide Bond Formation and Alkylation Strategies
The core structure is assembled through sequential amidation and alkylation reactions. Two principal approaches are documented:
Single-Step Coupling Using Prefunctionalized Intermediates
In this method, 3-(1H-imidazol-1-yl)propan-1-amine hydrochloride reacts directly with N-(1,3-benzothiazol-2-yl)furan-2-carboxamide. The reaction employs hydroxybenzotriazole (HOBt) and EDC in chloroform, yielding the target compound after 12–18 hours at room temperature.
Representative Procedure
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Dissolve 3-(1H-imidazol-1-yl)propan-1-amine hydrochloride (4.5 mmol) and N-methylmorpholine (27 mmol) in chloroform.
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Add N-(1,3-benzothiazol-2-yl)furan-2-carboxamide (4.5 mmol) and HOBt (4.5 mmol).
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Stir for 30–45 minutes before adding EDC (4.5 mmol).
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Purify via column chromatography (10% methanol/dichloromethane).
Stepwise Alkylation-Amidation Approach
Alternative routes first alkylate 1,3-benzothiazol-2-amine with 3-(1H-imidazol-1-yl)propyl bromide, followed by amidation with furan-2-carbonyl chloride. This method improves regioselectivity but requires stringent temperature control.
Critical Reaction Conditions
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Alkylation : Conducted in DMF at 60°C for 6 hours (yield: 65–72%).
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Amidation : Performed in THF using N,N-diisopropylethylamine (DIPEA) as a base (yield: 58–63%).
Hydrochloride Salt Formation
The final step involves precipitating the hydrochloride salt by treating the free base with hydrogen chloride (HCl) gas or concentrated HCl in diethyl ether. Key parameters include:
| Parameter | Optimal Range | Source |
|---|---|---|
| HCl Concentration | 4–6 M in diethyl ether | |
| Stirring Time | 2–3 hours at 20°C | |
| Final Purity | ≥95% (HPLC) |
Optimization Challenges and Solutions
Byproduct Formation During Alkylation
Competing N- vs. S-alkylation in benzothiazole derivatives can reduce yields. Using polar aprotic solvents (e.g., DMF) and catalytic KI mitigates this issue.
Low Amidation Efficiency
Steric hindrance from the imidazole-propyl group necessitates extended reaction times. Microwave-assisted synthesis (100°C, 30 minutes) increases yields to 78–82%.
Purification Difficulties
The hydrochloride salt’s hygroscopic nature complicates isolation. Lyophilization from tert-butanol/water mixtures produces stable crystalline forms.
Analytical Characterization
Successful synthesis is confirmed via:
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¹H NMR : Imidazole protons (δ 7.60–7.31 ppm), furan protons (δ 6.99–6.65 ppm).
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Mass Spectrometry : Molecular ion peak at m/z 406.86 ([M+H]⁺).
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HPLC : Retention time 8.2 minutes (C18 column, 0.1% TFA/ACN).
Scalability and Industrial Considerations
Bench-scale syntheses (1–10 g) achieve 55–60% overall yields, while pilot-scale batches (100 g) require:
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step reactions, including amide bond formation between benzothiazole and imidazole-propyl intermediates. Key steps include:
- Coupling reactions : Use of carbodiimide coupling agents (e.g., EDCI or DCC) to link furan-2-carboxamide to the benzothiazole-imidazole scaffold .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol) and recrystallization for ≥95% purity .
- Optimization : Reaction parameters (temperature, solvent, stoichiometry) are refined using design-of-experiments (DoE) approaches to maximize yield and minimize side products .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Techniques :
- NMR : H and C NMR confirm imidazole NH (~12.5 ppm), benzothiazole aromatic protons (7.2–8.1 ppm), and furan carbonyl (165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks ([M+H]) and fragmentation patterns consistent with the fused heterocyclic structure .
- HPLC : Purity assessment using C18 columns (UV detection at 254 nm) .
Q. What preliminary biological activities are associated with this compound, and how are these assays designed?
- Activities :
- Enzyme inhibition : IC values against kinases (e.g., EGFR) or proteases via fluorescence-based assays .
- Antimicrobial screening : MIC testing against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Assay design : Dose-response curves (0.1–100 µM), positive controls (e.g., ciprofloxacin), and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., variable IC values across studies) be resolved?
- Root causes :
- Solubility issues : Use of DMSO (>0.1% v/v) may alter compound aggregation; dynamic light scattering (DLS) validates colloidal stability .
- Cell line variability : Cross-validate results in multiple cell lines (e.g., HeLa vs. HEK293) with standardized protocols .
- Resolution : Combine orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm target engagement .
Q. What computational strategies are effective for predicting the compound’s mechanism of action or off-target effects?
- Methods :
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Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with benzothiazole-binding pockets (e.g., ATP-binding sites) .
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QSAR modeling : Use of 3D descriptors (e.g., CoMFA) to correlate structural motifs (imidazole propyl chain) with activity .
- Validation : Compare computational predictions with experimental SAR data from analogs (Table 1) .
Table 1 : Structural analogs and activity trends
Analog Substituent IC (EGFR) Solubility (µg/mL) Benzothiazole + imidazole 0.45 µM 12.8 Thiophene variant 1.2 µM 8.3 Methoxybenzamide >10 µM 22.1
Q. How do structural modifications (e.g., substituting furan with thiophene) impact pharmacokinetic properties?
- Case study : Replacing furan with thiophene increases logP (2.1 → 2.8), reducing aqueous solubility but enhancing membrane permeability (Caco-2 assay P 1.5×10 cm/s) .
- Methodology :
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification of parent compound .
- CYP inhibition : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .
Q. What experimental frameworks address challenges in scaling up synthesis for preclinical studies?
- Scale-up hurdles :
- Exothermic reactions : Use jacketed reactors with temperature-controlled recirculation .
- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported EDCI) to reduce costs .
- Quality control : In-line PAT (process analytical technology) for real-time monitoring of intermediates .
Data Contradiction & Validation
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Factors :
- Bioavailability : Poor oral absorption (e.g., low AUC in rodent PK studies) may explain in vivo inefficacy despite potent in vitro activity .
- Metabolite interference : LC-MS metabolite profiling identifies active/inactive derivatives .
Q. What are best practices for validating target engagement in complex biological systems?
- Strategies :
- CETSA (Cellular Thermal Shift Assay) : Detect target stabilization via Western blot or MS .
- Photoaffinity labeling : Probes with diazirine tags confirm binding to benzothiazole domains .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
